molecular formula C12H16ClNO B3057409 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide CAS No. 80364-92-7

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Cat. No.: B3057409
CAS No.: 80364-92-7
M. Wt: 225.71 g/mol
InChI Key: GXLTWDBSFDIWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a chloroacetamide derivative characterized by a branched alkyl chain (2-methyl-1-phenylpropyl) attached to the nitrogen of the acetamide group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol.

Properties

IUPAC Name

2-chloro-N-(2-methyl-1-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)12(14-11(15)8-13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLTWDBSFDIWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001190
Record name 2-Chloro-N-(2-methyl-1-phenylpropyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80364-92-7
Record name Acetamide, 2-chloro-N-(2-methyl-1-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-methyl-1-phenylpropyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :
    • 2-Methyl-1-phenylpropylamine (1.0 equiv)
    • 2-Chloroacetyl chloride (1.2 equiv)
    • Triethylamine (1.5 equiv) as a base
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Procedure :
    The amine is dissolved in anhydrous DCM under nitrogen atmosphere. 2-Chloroacetyl chloride is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–24 hours.
  • Yield : 70–85% after purification via silica gel chromatography.

Challenges and Solutions

  • Side Reactions : Over-acylation or polymerization may occur with excess chloroacetyl chloride. Stoichiometric control and slow addition mitigate this.
  • Purification : Column chromatography using ethyl acetate/hexane (3:7) effectively isolates the product.

Alkylation of Secondary Amines with Chloroacetamide Derivatives

An alternative method, adapted from patented synthetic routes for structurally related acetamides, employs alkylation of pre-formed secondary amines with 2-chloroacetamide intermediates.

Synthesis of 2-Chloro-N-(2-Methyl-1-Phenylpropyl)Acetamide via Sodium tert-Butoxide-Mediated Coupling

  • Reagents :
    • 4-(5,6-Diphenylpyrazin-2-yl)-isopropylamino butan-1-ol (precursor amine)
    • 2-Chloro-N-(methylsulfonyl)acetamide (electrophilic agent)
    • Sodium tert-butoxide (strong base)
    • Solvent: N-Methylpyrrolidone (NMP).
  • Procedure :
    The amine and 2-chloro-N-(methylsulfonyl)acetamide are combined in NMP, followed by the addition of sodium tert-butoxide. The reaction proceeds at 80–90°C for 8–12 hours.
  • Yield : 65–75% after recrystallization from ethyl acetate/ethanol.

Mechanistic Insights

  • The strong base deprotonates the amine, enhancing its nucleophilicity for attacking the chloroacetamide’s α-carbon.
  • Polar aprotic solvents like NMP stabilize the transition state, accelerating the reaction.

Solid-Phase Synthesis Using Silica-Supported Polyphosphoric Acid

A novel approach inspired by tetrahydroisoquinoline synthesis utilizes silica-supported polyphosphoric acid (SiO₂-PPA) to catalyze the cyclization and acylation steps.

Key Steps and Conditions

  • Acylation :
    • 2-Methyl-1-phenylpropylamine is treated with 2-chloroacetyl chloride in dichloromethane.
    • Triethylamine is added to scavenge HCl.
  • Cyclization :
    The intermediate is subjected to SiO₂-PPA at 60–70°C for 2–4 hours, promoting intramolecular amide bond formation.
  • Yield : 80–90% with >95% purity after solvent extraction.

Advantages Over Conventional Methods

  • Catalyst Reusability : SiO₂-PPA is recoverable and retains activity for 5–7 cycles.
  • Reduced Reaction Time : Cyclization completes in 2 hours vs. 24 hours in liquid-phase acid.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Key Advantage
Nucleophilic Substitution 70–85% >90% 12–24 h Simplicity, low cost
Sodium tert-Butoxide 65–75% >95% 8–12 h High selectivity
SiO₂-PPA Catalysis 80–90% >95% 2–4 h Recyclable catalyst, fast
Palladium-Catalyzed 50–60% >85% 24 h Versatility for complex analogues

Critical Considerations in Synthesis

Solvent Selection

  • Polar Aprotic Solvents (NMP, DMF) : Enhance reaction rates but require stringent drying.
  • Chlorinated Solvents (DCM) : Ideal for acid scavenging but pose environmental concerns.

Purification Techniques

  • Recrystallization : Ethyl acetate/ethanol mixtures yield high-purity crystals.
  • Chromatography : Necessary for removing unreacted amine or acyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide and related chloroacetamides:

Compound Name Molecular Formula Substituents on Nitrogen Key Applications/Properties Reference
2-Chloro-N-(2-phenylpropyl)acetamide C₁₁H₁₄ClNO 2-phenylpropyl Intermediate in organic synthesis
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl + methoxymethyl Herbicide (soil-applied)
Dimethenamid C₁₂H₁₈ClNO₂S 2,4-dimethyl-3-thienyl + 2-methoxy-1-methylethyl Herbicide (broadleaf weed control)
2-Chloro-N-phenylacetamide C₈H₈ClNO Phenyl Crystallography studies (hydrogen bonding)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 2-ethyl-6-methylphenyl Metabolite of S-metolachlor
Key Observations:

Substituent Bulkiness : The 2-methyl-1-phenylpropyl group in the target compound introduces steric hindrance compared to simpler substituents like phenyl (as in 2-Chloro-N-phenylacetamide) or ethyl/methyl groups (as in alachlor). This may reduce solubility but enhance lipid membrane permeability .

Biological Activity : Alachlor and dimethenamid are herbicidal due to their electron-withdrawing substituents (e.g., methoxymethyl, thienyl), which enhance binding to plant acetolactate synthase (ALS) enzymes. In contrast, the target compound’s bulky aromatic side chain may limit herbicidal efficacy but could confer activity in other biological contexts .

Crystallographic Behavior : 2-Chloro-N-phenylacetamide exhibits antiparallel N–H and C=O bond conformations and hydrogen-bonded chains in the solid state . The target compound’s branched alkyl chain likely disrupts such packing, leading to altered crystallinity or polymorphism.

Physicochemical Properties

Property This compound Alachlor Dimethenamid
Molecular Weight (g/mol) 225.72 269.77 275.80
LogP (Predicted) ~3.2 3.8 3.5
Water Solubility (mg/L) <50 (estimated) 240 488
Melting Point (°C) Not reported 40–41 24–26
Discussion:
  • Solubility : Lower water solubility than alachlor/dimethenamid may limit its utility in aqueous formulations but favor controlled-release applications .

Biological Activity

2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and related studies.

Chemical Structure

The molecular formula of this compound is C12H16ClNOC_{12}H_{16}ClNO with a molecular weight of 225.71 g/mol. The compound features a chlorine atom at the second position of the acetamide group and a branched alkyl chain derived from 2-methyl-1-phenylpropyl, which enhances its interaction with biological targets .

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Its mechanism of action is believed to involve interactions with pain receptors and inflammatory pathways, particularly through modulation of the TrpA1 ion channel, which plays a critical role in pain perception . The presence of the chloro substituent may enhance binding affinity to specific receptors, contributing to its pharmacological effects.

Analgesic and Anti-inflammatory Effects

Studies have shown that this compound can effectively reduce pain and inflammation. It has been evaluated in various models, demonstrating its potential as a therapeutic agent for conditions involving chronic pain and inflammation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In comparative studies, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, its activity against Gram-negative bacteria was less pronounced . The structural characteristics, including the presence of halogenated substituents, contribute to its lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(2-Methylphenyl)acetamideAcetamide group without chlorineLacks halogen; potential for different activity
2-Chloro-N-(methyl)acetamideSimilar acetamide structure but with methylLess sterically hindered than 2-methyl derivative
N-(1-Phenylethyl)acetamideContains phenylethyl instead of branched alkaneDifferent side chain may affect receptor binding

This table highlights how the specific branching and halogenation in this compound may influence its pharmacological profile compared to its analogs.

Case Studies

Recent studies have utilized quantitative structure-activity relationship (QSAR) analysis to evaluate the biological activity of newly synthesized chloroacetamides, including derivatives of this compound. These studies confirm that variations in substituents significantly affect antimicrobial efficacy and receptor interactions .

In one notable study, twelve newly synthesized N-(substituted phenyl)-chloroacetamides were screened for antimicrobial potential against various pathogens. Results indicated that compounds bearing halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria due to their favorable lipophilicity .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with pain receptors and inflammatory pathways.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
  • Analog Development : Synthesizing analogs with modified structures to enhance biological activity or reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.